molecular formula C13H17BrN2O2 B6644761 N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide

N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide

Cat. No.: B6644761
M. Wt: 313.19 g/mol
InChI Key: PTGTUHUBLFNVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide, also known as BRD0705, is a small molecule compound that has been recently developed for scientific research applications. This compound has shown promising results in various studies, making it a potential candidate for future research in the fields of pharmacology and biochemistry.

Mechanism of Action

N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide binds to the bromodomain of BRD4, which prevents the interaction of BRD4 with its target genes. This leads to the downregulation of gene expression, which can result in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has significant effects on cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various cell and animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide in lab experiments is its specificity towards BRD4. This allows for the selective inhibition of BRD4 without affecting other proteins. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide. One potential area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the effects of this compound on other diseases, such as cardiovascular diseases and neurological disorders. Additionally, the potential use of this compound in combination with other therapies should be explored to determine its synergistic effects.

Synthesis Methods

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide involves a multi-step process that includes the reaction of 2-bromo-5-methylpyridine with cyclobutanone in the presence of a base, followed by the reaction with methylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide has been identified as a potential inhibitor of the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. This protein has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-9-10(14)4-5-11(15-9)16-12(17)8-13(18-2)6-3-7-13/h4-5H,3,6-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGTUHUBLFNVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CC2(CCC2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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